molecular formula C10H8N2OS B8302325 7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one

7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one

Cat. No. B8302325
M. Wt: 204.25 g/mol
InChI Key: XHWZXAHBXIEUBZ-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

2-Amino-7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one (I-66b: 1.4 g, 0.006 mol) in orthophosphorous acid (30 mL) was heated at 40° C. when a clear solution was formed. This was followed by the addition of NaNO2 (2.64 g, 0.038 mol) and H2O (10 mL) at 0° C. The resulting reaction mass was stirred at 0° C. for 30 minutes and added hypo phosphorous acid (35 mL). The reaction mass was stirred at 0° C. for 2 hours. The reaction was monitored by TLC (100% ethyl acetate). The reaction mass was diluted with ice-water, basified with KOH solution to pH 10 and extracted using ethyl acetate. The organic layer was concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (60% ethyl acetate in hexane) afforded 130 mg of the product (10% yield). LCMS: 99.03%, m/z=205.1 (M+1)
Name
2-Amino-7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
10%

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[C:13]3[C:12](=[O:14])[NH:11][CH2:10][CH2:9][C:8]=3[CH:7]=[CH:6][C:5]=2[N:15]=1.N([O-])=O.[Na+].[PH2](O)=O.[OH-].[K+]>P(O)(O)O.C(OCC)(=O)C.O>[S:3]1[C:4]2[C:13]3[C:12](=[O:14])[NH:11][CH2:10][CH2:9][C:8]=3[CH:7]=[CH:6][C:5]=2[N:15]=[CH:2]1 |f:1.2,4.5|

Inputs

Step One
Name
2-Amino-7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one
Quantity
1.4 g
Type
reactant
Smiles
NC=1SC2=C(C=CC=3CCNC(C23)=O)N1
Name
Quantity
30 mL
Type
solvent
Smiles
P(O)(O)O
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
[PH2](=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The resulting reaction mass
STIRRING
Type
STIRRING
Details
The reaction mass was stirred at 0° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (60% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C=NC=2C=CC=3CCNC(C3C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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